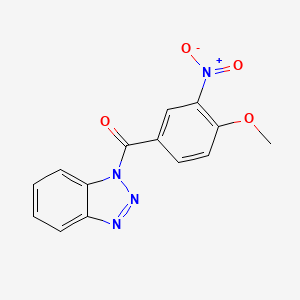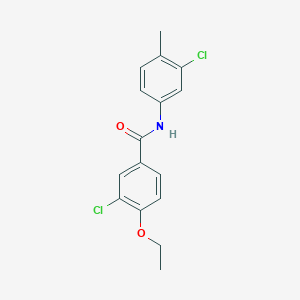
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide, commonly known as CEC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CEC belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
CEC has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, CEC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, CEC has been studied for its potential as a neuroprotective agent and a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, CEC has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of CEC is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, CEC has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. This leads to cell cycle arrest and apoptosis. In neurodegenerative diseases, CEC has been shown to inhibit the production of reactive oxygen species, which are known to contribute to neuronal damage. In immunology, CEC has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
CEC has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, CEC has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, CEC has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In immunology, CEC has been shown to modulate the immune response, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CEC has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for research. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy, which limits its potential for translation to human therapies.
Orientations Futures
There are several future directions for research on CEC. One direction is to further elucidate its mechanism of action in various cellular pathways. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, future research could focus on optimizing the synthesis method to increase the yield and purity of CEC, as well as improving its solubility in water for in vivo studies. Overall, CEC has the potential to be a valuable compound for scientific research and therapeutic development.
Méthodes De Synthèse
CEC can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylacetophenone with ethyl 4-aminobenzoate in the presence of sodium hydride. The resulting intermediate is then treated with thionyl chloride and ethoxyamine hydrochloride to yield CEC. This synthesis method has been optimized to increase the yield and purity of CEC.
Propriétés
IUPAC Name |
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-3-21-15-7-5-11(8-14(15)18)16(20)19-12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUIFITYABJERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
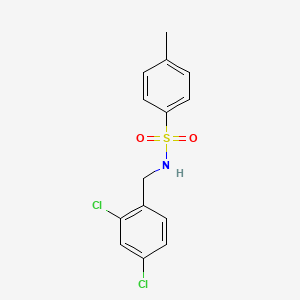

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)

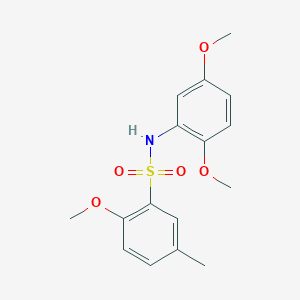


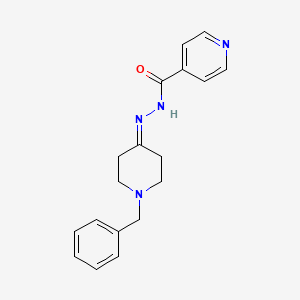
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)
![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)
